molecular formula C10H13N B039108 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-69-3

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile

Cat. No. B039108
M. Wt: 147.22 g/mol
InChI Key: KJIBOFBDMXTIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This bicyclic compound has a unique structure that makes it a promising candidate for various research studies.2.2]oct-2-ene-8-carbonitrile.

Mechanism Of Action

The mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not well understood. However, it is believed that this compound interacts with specific receptors in the body, which leads to various physiological effects.

Biochemical And Physiological Effects

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been shown to have several biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is its unique structure, which makes it a promising candidate for various research studies. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One potential area of research is the development of new organic semiconductors based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop new methods for the synthesis of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be achieved through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and 2-methyl-1,3-butadiene. This reaction produces a mixture of isomers, which can be separated by column chromatography to obtain the desired product. Another method involves the reaction of 7-methylbicyclo[2.2.1]hept-2-ene with cyanogen bromide to give 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile.

Scientific Research Applications

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in various scientific research studies. One of the most promising applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. Additionally, 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been used in the synthesis of chiral ligands for asymmetric catalysis, which is an important area of research in organic chemistry.

properties

CAS RN

114718-69-3

Product Name

7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile

InChI

InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3

InChI Key

KJIBOFBDMXTIGJ-UHFFFAOYSA-N

SMILES

CC1C2CCC(C1C#N)C=C2

Canonical SMILES

CC1C2CCC(C1C#N)C=C2

Other CAS RN

114718-70-6
114718-71-7
114718-72-8

synonyms

7-methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile

Origin of Product

United States

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